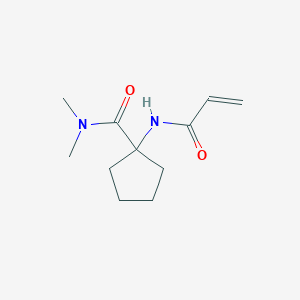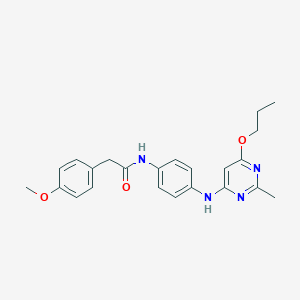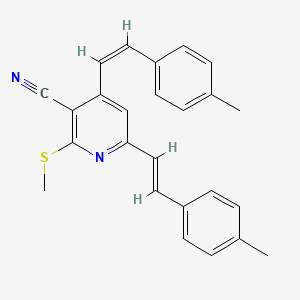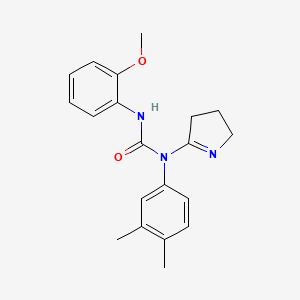
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Polymerization
Yttrium complexes involving similar pyrrolyl and phenyl substituents have been studied for their catalytic roles in polymerization processes. For instance, Matsuo et al. (2001) explored the selective formation of homoleptic and heteroleptic bis(N-aryliminomethyl)pyrrolyl yttrium complexes and their efficiency as initiators for ε-caprolactone polymerization. These complexes exhibit distinct coordination geometries and catalytic activities based on the bulkiness of the ligand, underlining the influence of molecular structure on catalytic performance (Matsuo, Mashima, & Tani, 2001).
Anticancer Agents
Compounds with urea derivatives, particularly those involving pyrrolyl and phenyl groups, have been evaluated for their anticancer properties. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and assessed their antiproliferative activity against several cancer cell lines. Their findings revealed significant inhibitory effects, highlighting the potential of such compounds as anticancer agents (Feng et al., 2020).
Chemical Synthesis and Reactivity
The synthesis and reactivity of heterocyclic ureas have been a subject of interest due to their utility in producing complex molecules. Corbin et al. (2001) discussed the synthesis of heterocyclic ureas and their unfolding into multiply hydrogen-bonded complexes, emphasizing the role of these compounds in self-assembly and molecular recognition processes (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Neuropharmacology
Although slightly tangential, studies on urea derivatives have also touched upon neuropharmacological aspects. For example, Wang et al. (2011) investigated the effects of a cannabinoid CB1 receptor allosteric antagonist, showcasing the influence of specific urea derivatives on neuronal excitability and receptor modulation (Wang, Horswill, Whalley, & Stephens, 2011).
Environmental and Analytical Chemistry
Katz and Strusz (1968) focused on the chromatographic determination of maloran and its metabolites in soils, indicating the relevance of urea derivatives in environmental chemistry and the analysis of herbicide degradation products (Katz & Strusz, 1968).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-10-11-16(13-15(14)2)23(19-9-6-12-21-19)20(24)22-17-7-4-5-8-18(17)25-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDNJIXLVHNBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)
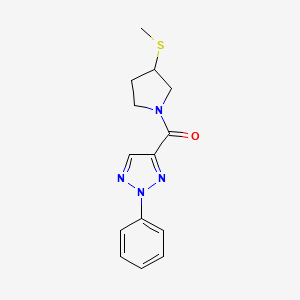
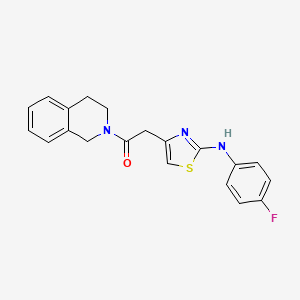
![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)
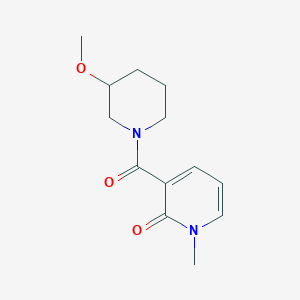
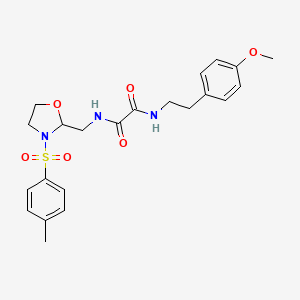
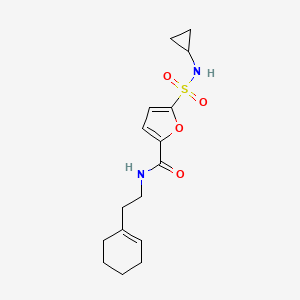
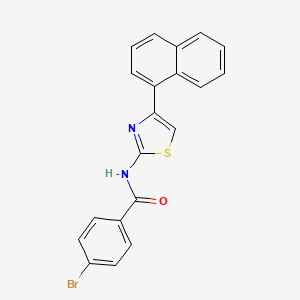
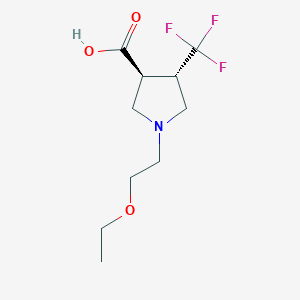
![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)
